3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. This compound features a brominated phenyl group and a cyclopropyl moiety, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry. The compound is classified as an oxadiazole derivative, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole is classified under the chemical class of 1,2,4-oxadiazoles. This class of compounds is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The specific structure of this compound allows it to exhibit unique reactivity and biological activity.
The synthesis of 3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole can be achieved through several methods:
The synthesis typically involves heating the reactants in the presence of catalysts or under specific conditions (e.g., microwave irradiation) to promote cyclization and formation of the oxadiazole ring. The yield and purity of the final product can be optimized by adjusting reaction parameters such as temperature, time, and concentration.
The molecular formula for 3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole is , with a molecular weight of approximately 189.01 g/mol. The structure consists of a cyclopropyl group attached to the 5-position of the oxadiazole ring and a 4-bromophenyl group at the 3-position.
3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole can participate in various chemical reactions typical for oxadiazoles:
These reactions are often influenced by reaction conditions such as solvent choice, temperature, and presence of catalysts. The reactivity profile makes this compound suitable for further derivatization to explore its biological activity.
The mechanism of action for compounds like 3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors.
Research indicates that modifications to the oxadiazole core can enhance its binding affinity and biological activity against various cancer cell lines .
3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole has several potential applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly eight decades until its unique photochemical rearrangement properties sparked medicinal chemistry interest in the 1960s [1] [7]. This five-membered ring containing one oxygen and two nitrogen atoms has since become a privileged scaffold in drug design due to its exceptional bioisosteric properties, serving as a metabolically stable replacement for ester and amide functionalities [1] [6] [10]. The bioisosteric equivalence arises from its ability to mimic the spatial and electronic characteristics of carbonyl groups while resisting hydrolytic degradation, addressing a critical limitation of many peptide-based therapeutics [6] [10]. This stability is particularly valuable in biological environments where esterase and protease enzymes rapidly degrade conventional amide/ester-containing drugs [1].
The scaffold's molecular rigidity provides distinct conformational advantages, locking substituents into defined spatial orientations that enhance target binding specificity [7]. Quantum chemical analyses reveal that 1,2,4-oxadiazoles exhibit reduced aromaticity compared to other heterocycles, behaving more like conjugated dienes that facilitate specific charge-transfer interactions with biological targets [2] [4]. This electronic profile enables the formation of hydrogen-bonding networks critical for target engagement, with the ring atoms serving as both hydrogen bond acceptors and, when appropriately substituted, donors [1] [10]. By the early 2000s, these properties had established 1,2,4-oxadiazole as a versatile framework across therapeutic areas, including CNS disorders, oncology, and anti-infectives [7].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Carboxylic Acid Derivatives
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low | High | Improved oral bioavailability |
Hydrolytic Resistance | Poor | Excellent | Enhanced half-life in physiological conditions |
Hydrogen-Bond Capacity | Moderate | High | Stronger target binding affinity |
Conformational Flexibility | High | Restricted | Improved target specificity |
Dipole Moment | ~1.5 D | ~3.5 D | Enhanced interactions with charged residues |
The strategic incorporation of bromophenyl at the C3 position and cyclopropyl at the C5 position of 1,2,4-oxadiazole creates a synergistic combination that addresses multiple drug design challenges. The 4-bromophenyl group provides distinct electrostatic properties through the bromine atom's polarizability, enabling halogen bonding interactions with biological targets that significantly enhance binding affinity [2] [8]. This halogen bond acts as a strong, directional interaction with carbonyl oxygens and amine nitrogens in protein binding sites, contributing an additional 1-2 kcal/mol to binding energy – equivalent to a 5-10 fold increase in potency [8]. Simultaneously, the aromatic system enables π-stacking interactions with tyrosine, phenylalanine, and histidine residues, further stabilizing ligand-receptor complexes [2].
The cyclopropyl substituent at C5 contributes critically to metabolic stability by blocking oxidative metabolism pathways that typically occur with linear alkyl chains [6] [8]. This saturated carbocycle introduces significant steric constraints while maintaining manageable molecular weight, promoting optimal membrane permeability [10]. The ring strain (~27 kcal/mol) creates unique electronic properties, with cyclopropyl acting as a σ-donor that modulates electron density across the oxadiazole core, fine-tuning its hydrogen-bonding capacity [8]. This combination creates a balanced lipophilicity profile (predicted LogP ≈ 2.8-3.2), facilitating both aqueous solubility (for formulation and absorption) and membrane penetration (for target access) [8].
In the specific case of 3-(4-bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole, molecular modeling demonstrates that the orthogonal positioning of these substituents creates a T-shaped molecular geometry ideal for engaging diverse binding pockets. The 120° angle between substituents allows simultaneous interaction with hydrophobic (cyclopropyl), aromatic/halogen-bonding (bromophenyl), and polar (oxadiazole core) regions of target proteins [8].
Table 2: Electronic and Steric Contributions of Key Substituents in 1,2,4-Oxadiazole Derivatives
Substituent | Position | Electronic Effect | Steric Effect | Biological Impact |
---|---|---|---|---|
4-Bromophenyl | C3 | σ-hole (+0.08 au) for halogen bonding | Planar, moderate bulk | Enhanced target affinity via specific interactions |
Cyclopropyl | C5 | σ-donor (+I effect), ring strain | Non-planar, moderate bulk | Metabolic stability, membrane penetration |
Methyl | C5 | Weak +I effect | Small | Reduced metabolic stability |
Phenyl | C5 | π-conjugation | Planar, significant bulk | Potential cytotoxicity concerns |
The therapeutic journey of 1,2,4-oxadiazoles began in earnest in the 1960s with the approval of oxolamine as a cough suppressant – the first marketed drug featuring this heterocycle [1] [7]. This breakthrough validated the scaffold's drug-like properties and safety profile, paving the way for expanded applications. By the 1980s, the vasodilator butalamine joined the pharmacological arsenal, exploiting the oxadiazole's ability to modulate vascular tone [1]. The discovery of naturally occurring 1,2,4-oxadiazoles in 2011 marked a significant turning point, with phidianidines A and B isolated from the sea slug Phidiana militaris demonstrating potent cytotoxic activities against multiple cancer cell lines (IC₅₀ values: 1-5 μM against HeLa, C6, and CaCo-2) [1] [7]. This natural validation stimulated intense synthetic efforts focused on oncology applications.
The 21st century witnessed exponential growth in oxadiazole therapeutics, with the FDA approval of ataluren (2014) for nonsense mutation Duchenne muscular dystrophy representing a landmark achievement [1] [3]. This drug specifically leverages the oxadiazole core's ability to promote ribosomal readthrough of premature stop codons while maintaining favorable CNS penetration. Parallel developments produced pleconaril for picornavirus infections, where the oxadiazole moiety's stability in acidic environments proved critical for oral bioavailability [1] [3].
Recent advances focus on multi-target agents addressing complex diseases. A 2020 study identified 3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles with dual antiproliferative activity against drug-resistant leukemia (EC₅₀ = 5.5-13.2 μM) and parasitic trypanosomes (EC₅₀ = 2.9-13.5 μM) [8]. These compounds exert activity through tubulin binding at the colchicine site, confirmed by molecular docking. In 2024, novel 1,2,4-oxadiazole/quinazoline-4-one hybrids demonstrated dual EGFR/BRAFV600E inhibition (IC₅₀ = 0.11-0.65 μM), representing a promising approach for overcoming resistance in cancer therapy [9].
Table 3: Key Milestones in 1,2,4-Oxadiazole Therapeutic Development
Year | Compound/Therapeutic | Therapeutic Area | Significance |
---|---|---|---|
1960 | Oxolamine | Respiratory | First commercial drug containing 1,2,4-oxadiazole |
1980s | Butalamine | Cardiovascular | Vasodilator with favorable safety profile |
2011 | Phidianidines A/B (natural) | Oncology | Validated biological relevance of scaffold |
2014 | Ataluren | Genetic Disorders | First treatment for nonsense mutation DMD |
2020 | (E)-3-Aryl-5-styryl derivatives | Oncology/Antiparasitic | Dual-acting compounds with tubulin inhibition |
2022 | Quinoline-oxadiazole hybrids | Oncology | Dual EGFR/DNA gyrase inhibition |
2024 | Quinazoline-oxadiazole hybrids | Oncology | Dual EGFR/BRAFV600E inhibitors (IC₅₀ < 0.3 μM) |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7